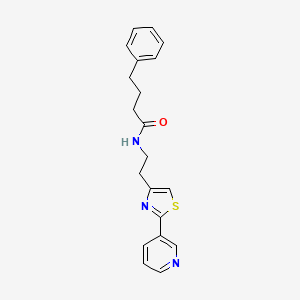
4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide is a complex organic compound that features a thiazole ring substituted with a pyridine moiety and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific interactions and resulting changes induced by this compound would depend on its specific targets.
Biochemical Pathways
These could include pathways involved in inflammation, cell proliferation, and apoptosis, among others .
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially induce a variety of effects at the molecular and cellular levels, such as modulating gene expression, altering cellular signaling, or inducing cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide. These factors could include pH, temperature, and the presence of other molecules or ions in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the pyridine moiety via a nucleophilic substitution reaction. The phenyl group is then attached through a Friedel-Crafts acylation reaction. The final step involves the formation of the butanamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole and pyridine derivatives .
Aplicaciones Científicas De Investigación
4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazolo[4,5-b]pyridines: These compounds also contain both thiazole and pyridine rings and are known for their pharmacological effects
Uniqueness
4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other thiazole or pyridine derivatives .
Propiedades
IUPAC Name |
4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(10-4-8-16-6-2-1-3-7-16)22-13-11-18-15-25-20(23-18)17-9-5-12-21-14-17/h1-3,5-7,9,12,14-15H,4,8,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCGHAPLUGTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
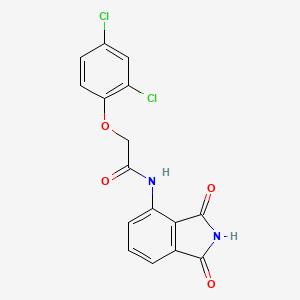
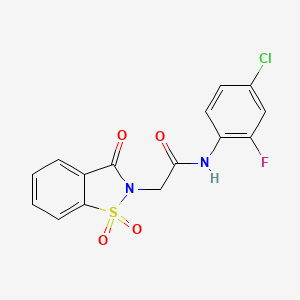
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)
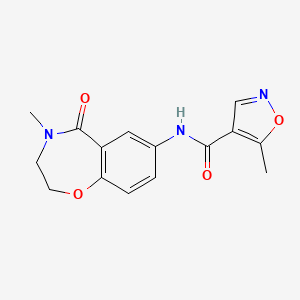
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2638891.png)
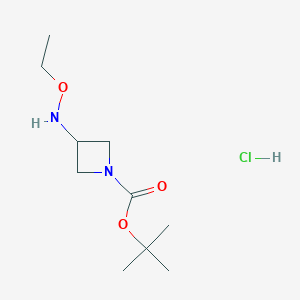
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)
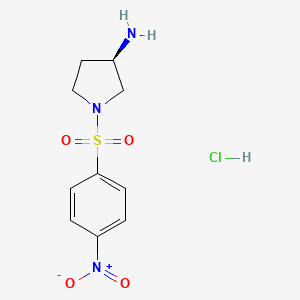
![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)
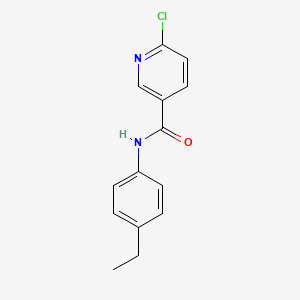
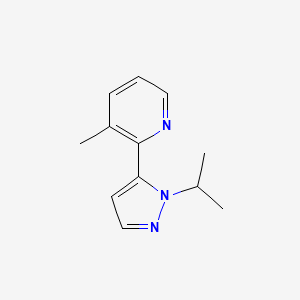
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)

